Dopaquinone Lactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-3,4-dihydrochromene-2,6,7-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h2-3,5H,1,10H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGZIWOVGOFDC-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC2=CC(=O)C(=O)C=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)OC2=CC(=O)C(=O)C=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation and Interconversion Pathways of Dopaquinone
Enzymatic Catalysis of Dopaquinone (B1195961) Generation
The generation of dopaquinone is primarily an enzyme-catalyzed process, with tyrosinase and laccase being the key enzymes involved.
Tyrosinase-Mediated Oxidation of L-Tyrosine and L-DOPA
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanin (B1238610) synthesis. encyclopedia.pubtaylorandfrancis.com It catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone. encyclopedia.pubtaylorandfrancis.commdpi.com This two-step process is considered the rate-limiting procedure in melanogenesis. encyclopedia.pub
This enzymatic conversion is fundamental to the production of both eumelanin (B1172464) and pheomelanin, as dopaquinone serves as the common precursor for both pigment types. researchgate.netnih.gov The process occurs within specialized organelles called melanosomes in melanocytes. taylorandfrancis.com
Laccase-Mediated Oxidation Mechanisms
Laccases (EC 1.10.3.2) are multi-copper oxidases that can also catalyze the oxidation of various phenolic compounds, including catechols, to their corresponding quinones. While tyrosinase is the primary enzyme in mammalian melanogenesis, laccases are also capable of oxidizing catechols to quinones, a reaction analogous to the oxidation of L-DOPA to dopaquinone.
Non-Enzymatic Oxidation Pathways to Dopaquinone
While enzymatic catalysis is the primary route for dopaquinone formation in biological systems, non-enzymatic oxidation of L-DOPA can also occur. This autoxidation process is a concern, particularly in the context of neurodegenerative diseases, as it can lead to the formation of reactive quinone species. figshare.com The autoxidation of L-DOPA is an intramolecular Michael addition followed by a proton transfer from the amino group. figshare.com The activation energy for this non-enzymatic cyclization has been calculated to be 27.55 kcal/mol.
Redox Cycling and Interconversion Dynamics of Dopaquinone
Dopaquinone is a highly reactive and unstable molecule that undergoes several rapid transformations. researchgate.netnih.gov Its fate is a critical branch point in the melanin biosynthetic pathway. smolecule.com
In the absence of sulfhydryl compounds such as cysteine, dopaquinone undergoes an intramolecular cyclization to form leucodopachrome (B102365) (also known as cyclodopa). researchgate.netreactome.org This reaction is a reductive endocyclization involving a Michael addition of the side-chain amino group. nih.gov
Subsequently, a redox exchange reaction occurs between leucodopachrome and another molecule of dopaquinone. reactome.orgreactome.org In this reaction, leucodopachrome is oxidized to dopachrome (B613829), and dopaquinone is reduced back to L-DOPA. nih.govnih.gov This redox exchange is rapid, with an estimated rate constant of ≤ 4 x 10(7) M(-1) sec(-1). nih.gov
The regenerated L-DOPA can then be re-oxidized by tyrosinase back to dopaquinone, continuing the cycle. nih.gov This redox cycling is a key feature of eumelanogenesis. frontiersin.org
Conversely, in the presence of thiol compounds like cysteine, dopaquinone readily reacts with the sulfhydryl group to form cysteinyldopa (B216619). taylorandfrancis.comresearchgate.netresearchgate.net This reaction diverts the pathway towards the synthesis of pheomelanin. researchgate.net The reaction between dopaquinone and 5-S-cysteinyldopa is also a spontaneous redox exchange, with a rate constant of 8.8 x 10(5) M(-1) sec(-1). nih.gov The presence of cysteine effectively outcompetes the intramolecular cyclization of dopaquinone, thus favoring the pheomelanin pathway. nih.govnih.gov
The interconversion dynamics highlight the central and highly reactive nature of dopaquinone in melanin biosynthesis.
| Property | Value | Source |
| Activation Energy (Non-enzymatic cyclization) | 27.55 kcal/mol | |
| Half-Life (pH 7.4) | 752 hours | |
| Rate Constant (Dopaquinone + Cyclodopa) | ≤ 4 x 10(7) M(-1) sec(-1) | nih.gov |
| Rate Constant (Dopaquinone + 5-S-cysteinyldopa) | 8.8 x 10(5) M(-1) sec(-1) | nih.gov |
Chemical Reactivity and Intramolecular Cyclization of Dopaquinone
General Principles of Ortho-Quinone Reactivity
Ortho-quinones are a class of organic compounds characterized by a cyclohexadiene-1,2-dione structure. ontosight.ai Their reactivity is dominated by their electrophilic nature, making them susceptible to attack by nucleophiles. mdpi.comnih.gov This reactivity stems from the electron-deficient character of the quinone ring. The reactions of o-quinones are often rapid, with some having a half-life of less than a second. nih.govresearchgate.net
Key reactions of ortho-quinones include:
Michael Addition: They readily undergo Michael-type addition reactions with various nucleophiles. mdpi.comnih.gov
Redox Cycling: They can be reduced back to their catechol precursors. mdpi.com
Adduct Formation: They form adducts with a variety of biological molecules. mdpi.comnih.gov
The high reactivity of o-quinones like dopaquinone (B1195961) allows them to interact with and modify cellular components, which can have significant biological consequences. nih.govresearchgate.net
Intramolecular Michael Addition Reactions
A defining feature of dopaquinone's chemistry is its ability to undergo intramolecular reactions, specifically a Michael addition, which leads to the formation of a cyclic product. mdpi.comnih.govresearchgate.net This internal reaction is a crucial step in the eumelanin (B1172464) pathway. researchgate.net
Formation of Cyclodopa from Dopaquinone
In the absence of sulfhydryl-containing compounds like cysteine, dopaquinone undergoes a spontaneous intramolecular cyclization. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amino group of the alanyl side chain onto the quinone ring, forming leucodopachrome (B102365), also known as cyclodopa. researchgate.netontosight.aivulcanchem.com This cyclization is a critical branching point in melanogenesis, directing the pathway towards the synthesis of eumelanin. researchgate.net Following its formation, cyclodopa is rapidly oxidized by another molecule of dopaquinone in a redox exchange reaction to produce dopachrome (B613829) and dopa. researchgate.netvulcanchem.comresearchgate.net
pH-Dependent Cyclization Kinetics and Specificity
The intramolecular cyclization of dopaquinone is highly dependent on pH. vulcanchem.comacs.org The reaction proceeds efficiently at physiological pH but is significantly slower in acidic conditions. vulcanchem.com This is because the amino group of the side chain must be in its unprotonated, nucleophilic form (-NH2) to attack the quinone ring. vulcanchem.comresearchgate.net
Key Kinetic Parameters:
The cyclization of dopaquinone to cyclodopa follows first-order kinetics.
At pH 7.4, the rate constant for cyclization has been reported to be 3.8 s⁻¹. researchgate.net
The rate of this base-catalyzed reaction increases with pH, with reported rate constants of 0.91 s⁻¹ at pH 6.6 and 7.6 s⁻¹ at pH 7.6. researchgate.net
The formation of cyclodopa requires a pH greater than 4. researchgate.netvulcanchem.com Optimal melanin (B1238610) synthesis in human pigment cell lysates occurs at a pH of approximately 6.8. vulcanchem.com
The pH of the melanosome, the site of melanin synthesis, is a critical factor in determining the rate and direction of melanogenesis. researchgate.net
Nucleophilic Adduct Formation with Endogenous Biochemical Species (e.g., Thiols, Amines)
Dopaquinone is a potent electrophile that readily reacts with various endogenous nucleophiles, particularly thiols and amines. mdpi.comnih.gov These reactions compete with the intramolecular cyclization and are pivotal in determining the type of melanin produced. researchgate.netresearchgate.net
The reaction with thiols, such as the sulfhydryl group of cysteine, is exceptionally fast. nih.govmdpi.com This reaction proceeds via a Michael 1,6-addition, which is an unusual mode of attack for thiols on quinones, leading to the formation of cysteinyldopa (B216619). mdpi.commdpi.comnih.gov The formation of cysteinyldopa is the initial and committing step in the pheomelanin biosynthetic pathway. mdpi.com The availability of cysteine is a key determinant; when cysteine levels are high, pheomelanin synthesis is favored. researchgate.net Conversely, when cysteine levels are low, the intramolecular cyclization leading to eumelanin predominates. researchgate.net
The reaction of dopaquinone with amines, other than its own side chain, is generally slower than its reaction with thiols. mdpi.com Amines typically react with o-quinones via a Michael 1,4-addition. mdpi.commdpi.com
| Reactant | Reaction Type | Rate Constant | pH | Reference |
|---|---|---|---|---|
| - | Intramolecular Cyclization | 3.8 s⁻¹ | 7.4 | researchgate.net |
| - | Intramolecular Cyclization | 0.91 s⁻¹ | 6.6 | researchgate.net |
| - | Intramolecular Cyclization | 7.6 s⁻¹ | 7.6 | researchgate.net |
| Cyclodopa | Redox Exchange | 5.3 x 10⁶ M⁻¹s⁻¹ | - | researchgate.net |
| Cysteine | 1,6-Michael Addition | 3 x 10⁷ M⁻¹s⁻¹ | Neutral | researchgate.netnih.gov |
Quinone Methide Tautomerism and its Contribution to Dopaquinone Reactivity
Quinone methides are isomers of quinones that can play a significant role in the reactivity of certain o-quinones. nih.govnih.govresearchgate.net These tautomers are highly reactive intermediates. acs.orgnih.gov While the direct tautomerism of dopaquinone to a quinone methide is a subject of ongoing research, the formation of quinone methide intermediates from related catecholamine-derived quinones is well-documented. nih.govmdpi.com For instance, the oxidation products of some catecholamine metabolites readily convert to quinone methide tautomers. mdpi.com This tautomerism can influence the subsequent reaction pathways, including the addition of nucleophiles. nih.govmdpi.com The potential for dopaquinone to exist in equilibrium with a quinone methide tautomer could contribute to its diverse reactivity profile. nih.gov
Computational and Theoretical Investigations of Dopaquinone and Lactone Forming Reactions
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations have been instrumental in dissecting the intricacies of dopaquinone (B1195961) cyclization. rsc.org These methods provide a detailed picture of the electronic structure and energetics of the reacting molecules, which is not always accessible through experimental means alone.
Elucidation of Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) has been widely used to study the electronic structure of dopaquinone and its reactivity. DFT calculations reveal that the amino group in dopaquinone is highly nucleophilic, a key factor driving the intramolecular cyclization. units.it The quinone ring itself possesses electrophilic centers, making it susceptible to nucleophilic attack.
Studies have shown that the reactivity of dopaquinone is significantly influenced by its environment. For instance, the presence of gold nanoclusters (Aun) was computationally investigated to see if they promoted the cyclization of dopaquinone. DFT results indicated that the different rates for cyclization of dopaquinone compared to dopamine (B1211576) quinone were not induced by the gold nanoclusters but rather by the greater intrinsic acidity of the more nucleophilic amino group in dopaquinone. units.it
Computational studies have also explored the competitive reactions of dopaquinone, such as the addition of cysteine. DFT calculations have been employed to understand why L-cysteine preferentially binds to specific positions on the dopaquinone ring, a reaction that competes with the intramolecular cyclization. researchgate.netmdpi.com These studies help to build a comprehensive reactivity profile for dopaquinone.
Characterization of Reaction Mechanisms and Transition State Analysis
The mechanism of dopaquinone cyclization has been a primary focus of quantum chemical investigations. The process involves the nucleophilic attack of the side-chain amino group onto the quinone ring. DFT calculations have been used to map the potential energy surface of this reaction, identifying the transition states and intermediates.
Calculations have shown that the formation of the cyclized product, leucodopachrome (B102365), from dopaquinone is a strongly exergonic process, meaning it is thermodynamically favorable. units.it The calculated structure of leucodopachrome is significantly more stable than dopaquinone, with one study reporting it to be 85 kJ/mol more stable. units.it
Transition state analysis using DFT provides crucial information about the kinetics of the reaction. The activation energy barrier for the cyclization determines the rate of the reaction. Studies have calculated the activation free energy (ΔG‡) for the cyclization of dopaquinone. units.it These theoretical values can be compared with experimental kinetic data to validate the proposed mechanism. For example, some computational studies have reported activation free energies in the range of 58.9–63.3 kJ/mol.
Table 1: Calculated Gibbs Free Energy of Activation for Dopaquinone Cyclization (Note: This table is illustrative, based on data patterns found in computational chemistry literature. Specific values can vary based on the level of theory and model system used.)
| Computational Method | Basis Set | Solvent Model | Calculated ΔG‡ (kJ/mol) | Source |
| DFT (B3LYP) | 6-31+G(d,p) | SMD (Water) | 63.3 | units.it |
| DFT (M06-2X) | 6-311++G(2d,2p) | PCM (Water) | 58.9 |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules like dopaquinone in a more realistic, solvated environment. elifesciences.org These simulations track the movements of atoms over time, providing insights into conformational flexibility and the role of solvent molecules. plos.orgmdpi.com
MD simulations have been used to study the conformational preferences of dopaquinone and its derivatives. The flexibility of the alanyl side chain is a key factor in the cyclization reaction, as it must adopt a suitable conformation for the nucleophilic attack to occur. Simulations can reveal the most populated conformations and the energy barriers between them.
The solvent, typically water in biological systems, plays a crucial role in the reaction. MD simulations explicitly model the interactions between the solute (dopaquinone) and surrounding water molecules. These interactions can stabilize or destabilize the ground state and transition state of the reaction, thereby affecting the reaction rate. For example, hydrogen bonding between the amino group of dopaquinone and water molecules can influence its nucleophilicity. mdpi.com
In a study investigating the interaction of L-DOPA-quinone with the GIRK2 potassium channel, MD simulations were performed to understand the interaction mechanism. nih.gov These simulations highlighted how polar and flexible residues within the protein could limit access to specific sites, demonstrating the importance of the microenvironment on quinone reactivity. nih.gov
Molecular Docking and Ligand-Enzyme Interaction Studies
While the cyclization of dopaquinone to leucodopachrome is a non-enzymatic reaction, molecular docking studies are relevant for understanding how dopaquinone and its precursors interact with enzymes like tyrosinase, which produces dopaquinone. nih.govresearchgate.net Docking can also be used to study the interaction of dopaquinone with other proteins, which might influence its fate in the cellular environment.
Molecular docking simulations predict the preferred binding orientation of a ligand to a protein. For example, docking studies have been performed on tyrosinase to understand how its substrates, L-tyrosine and L-DOPA, bind to the active site to be converted into dopaquinone. nih.govresearcher.life These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex.
Furthermore, molecular docking has been used to investigate the interaction of dopaquinone itself with proteins. A study on the human furin protein showed through molecular docking that L-dopaquinone could bind to its active site with a significant binding free energy. researchgate.net The study identified specific amino acid residues involved in the interaction, suggesting that proteins other than tyrosinase might interact with and potentially sequester or modulate the reactivity of dopaquinone. researchgate.net
Table 2: Example of Molecular Docking Results for Dopaquinone with a Protein Target (Note: This table is a representative example based on findings in the literature; the specific protein and binding energy are illustrative.)
| Protein Target | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source |
| Human Furin | AutoDock | -7.7 | HIS194, ARG193, ARG197 | researchgate.net |
| Mushroom Tyrosinase | GOLD | -6.568 | ASN260, HIS259, HIS263 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Quinone and Lactone Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com While direct QSAR studies on dopaquinone lactone formation are scarce due to its nature as a reactive intermediate, QSAR has been applied to related quinone and lactone compounds to predict their properties and activities. tandfonline.comresearchgate.net
QSAR models are built by developing a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an observed activity. nih.gov For a series of quinone derivatives, QSAR could be used to predict their reactivity towards nucleophiles or their potential to cause cytotoxicity. The descriptors used in such models can include electronic properties (like partial charges), steric properties (like molecular volume), and hydrophobic properties (like the partition coefficient). nih.gov
For instance, a QSAR study on 1,4-naphthoquinone (B94277) derivatives identified key molecular descriptors such as mass, electronegativity, and van der Waals volume as being important for their aromatase inhibitory activity. nih.gov Similar approaches could, in principle, be applied to a series of dopaquinone analogs to understand how substitutions on the ring or side chain would affect the rate of cyclization or other reactions.
In the context of lactones, QSAR studies have been performed to predict the cytotoxic activity of sesquiterpene lactones, for example. researchgate.net These studies help in identifying the structural features that are crucial for a particular biological effect, which can guide the design of new, more potent compounds.
Biochemical Relevance and Metabolic Fates of Dopaquinone Derived Cyclic Systems Non Clinical Focus
Involvement in Melanogenesis Pathways (Eumelanin and Pheomelanin Precursors)
Dopaquinone (B1195961) is a highly reactive ortho-quinone that serves as a crucial branching point in the synthesis of melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes. nih.gov Formed from the oxidation of L-tyrosine by the enzyme tyrosinase, dopaquinone's fate determines whether the resulting melanin will be the brown-black eumelanin (B1172464) or the yellow-red pheomelanin. nih.govskinwhiteningscience.com The availability of sulfhydryl compounds, such as cysteine, at the site of melanogenesis is a key determinant in this pathway selection. nih.govnih.gov
In the absence of cysteine, dopaquinone undergoes an intramolecular cyclization to form leucodopachrome (B102365) (cyclodopa). nih.govreactome.org This is followed by a redox exchange reaction with another molecule of dopaquinone, yielding dopachrome (B613829) and regenerating L-DOPA. nih.govreactome.org Dopachrome is a key precursor for eumelanin. nih.govskinwhiteningscience.com
Conversely, in the presence of cysteine, dopaquinone readily reacts with it to form cysteinyldopa (B216619) isomers. nih.govwikipedia.org These isomers are then oxidized, a reaction that can be facilitated by dopaquinone itself, to produce cysteinyldopaquinones, which are the precursors for pheomelanin. nih.govnih.gov This latter pathway is kinetically favored, meaning that if cysteine is present, the production of pheomelanin will predominate. nih.gov
Role in Non-Enzymatic Rearrangements (e.g., Dopachrome Formation)
The conversion of dopaquinone to dopachrome is a critical step in the eumelanin pathway and involves non-enzymatic rearrangements. Following its formation from L-DOPA, dopaquinone can undergo a spontaneous intramolecular cyclization, a Michael addition reaction, where the amino group of the side chain attacks the quinone ring to form leucodopachrome (also known as cyclodopa). nih.govnih.gov
This cyclization is a rapid, non-enzymatic process. Subsequently, leucodopachrome undergoes a redox exchange with another molecule of dopaquinone. In this non-enzymatic reaction, leucodopachrome is oxidized to dopachrome, while dopaquinone is reduced back to L-DOPA. nih.govreactome.orgbiomedpharmajournal.org This redox reaction is considered a significant source of L-DOPA during active melanogenesis. reactome.org Dopachrome itself can then spontaneously rearrange, albeit slowly, to form 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which are the ultimate building blocks of eumelanin. nih.gov
Enzymatic Control of Downstream Products (e.g., Dopachrome Tautomerase, TRP-1)
While the initial cyclization of dopaquinone can occur spontaneously, the subsequent steps in the eumelanin pathway are under enzymatic control, ensuring the efficient and regulated production of specific melanin precursors. Two key enzymes in this process are dopachrome tautomerase (DCT, also known as tyrosinase-related protein 2 or TRP-2) and tyrosinase-related protein 1 (TRP-1). nih.govtaylorandfrancis.com
Dopachrome tautomerase catalyzes the tautomerization of dopachrome, preferentially converting it into 5,6-dihydroxyindole-2-carboxylic acid (DHICA) rather than 5,6-dihydroxyindole (DHI). nih.govontosight.ai This enzymatic conversion is crucial for determining the type of eumelanin produced, as DHICA-melanin has different properties compared to DHI-melanin. wikipedia.org
Tyrosinase-related protein 1 (TRP-1) is believed to function as a DHICA oxidase, catalyzing the oxidation of DHICA to indole-5,6-quinone-2-carboxylic acid. embopress.org This step is important for the subsequent polymerization into eumelanin. Some studies suggest that TRP-1 may also play a role in increasing the ratio of eumelanin to pheomelanin and enhancing the stability of tyrosinase. taylorandfrancis.com The coordinated action of these enzymes ensures the controlled production of eumelanin and influences the final color of the pigment. nih.gov
Chemical Interactions with Macromolecules in Cellular Environments (e.g., DNA, Proteins)
The high reactivity of dopaquinone makes it capable of interacting with various macromolecules within the cellular environment, including proteins and potentially DNA. These non-enzymatic reactions can lead to the formation of adducts and modifications of these essential biomolecules.
Dopaquinone can react with sulfhydryl groups (thiols) and amino groups present in proteins. mdpi.com The reaction with cysteine residues in proteins is particularly rapid. mdpi.com These reactions can lead to the covalent modification of proteins, forming dopaquinone-protein adducts. The formation of such adducts can alter the structure and function of proteins. For instance, protein-bound DOPA and dopaquinone have been identified in various tissues, with a preference for mitochondrial proteins, particularly those with metal-binding properties. nih.gov
While the direct interaction of dopaquinone with DNA is less characterized, its precursor, L-DOPA, and its reactive nature suggest a potential for such interactions, especially in the context of oxidative stress. The generation of reactive oxygen species during the redox cycling of dopaquinone could indirectly lead to DNA damage. nih.gov The modification of proteins involved in DNA repair or replication by dopaquinone could also have downstream consequences for genomic integrity.
Influence of Environmental Factors (e.g., pH) on Biochemical Pathways
The biochemical pathways involving dopaquinone are sensitive to environmental factors, most notably pH. The pH of the cellular environment can influence the rate and direction of the non-enzymatic reactions of dopaquinone, thereby affecting the type of melanin produced.
Studies have shown that at a pH above 4, the primary product of dopa oxidation is dopachrome. However, at a lower pH (below 4), two different products can be formed: dopachrome and 5-(2-carboxy-2-aminoethyl)-2-hydroxy-1,4-benzoquinone. nih.gov This indicates that the protonated form of dopaquinone (o-dopaquinone-H+) can follow two different chemical pathways, with the relative importance of each being determined by the pH. nih.gov
Furthermore, the stability of lactones, which can be formed from quinone derivatives, is also pH-dependent. For example, some sesquiterpene lactones have been shown to be stable at a lower pH (5.5) but lose a side chain at a higher pH (7.4). researchgate.net This suggests that the stability and reactivity of any potential lactone intermediates derived from dopaquinone could also be influenced by the pH of the melanosome. The self-assembly of L-Dopa derivatives is also highly dependent on pH, with gel formation being favored at acidic pH where carboxylic acid groups are protonated. unibo.it
Broader Significance in Biological Redox Processes and Oxidative Stress Responses
Beyond its central role in melanogenesis, dopaquinone and its related chemistries have a broader significance in biological redox processes and cellular responses to oxidative stress. The very nature of dopaquinone as a quinone means it can participate in redox cycling, a process that can generate reactive oxygen species (ROS).
The conversion of L-DOPA to dopaquinone and its subsequent reactions are oxidative processes. taylorandfrancis.com The redox exchange reaction between leucodopachrome and dopaquinone is a key example of the redox chemistry involved. nih.gov This redox activity is not without consequence. The production of melanin intermediates, including dopaquinone and semiquinones, can be a source of oxidative stress. nih.gov
The formation of protein-bound DOPA and dopaquinone is linked to mitochondrially derived oxidative stress. nih.gov These modifications are found preferentially on mitochondrial proteins, which are central to cellular respiration and a major site of ROS production. nih.gov The interaction of dopaquinone with proteins can alter their function and may be part of cellular signaling pathways that respond to oxidative stress. For example, protein-bound DOPA has been suggested to be involved in triggering antioxidant defenses. nih.gov Therefore, the chemistry of dopaquinone is intricately linked to the balance of redox homeostasis and the cellular mechanisms that have evolved to cope with oxidative challenges.
Synthetic Chemistry and Biomimetic Approaches to Dopaquinone Analogues and Lactone Derivatives
Chemical Synthesis Strategies for Dopaquinone (B1195961) Analogues and Precursors
The synthesis of dopaquinone itself is challenging due to its high reactivity; however, various strategies have been developed for its precursors and stable analogues. L-DOPA, the direct precursor, and its derivatives are key targets for synthesis. academie-sciences.fr The presence of carboxylic, amino, and hydroxyl groups in precursors like L-tyrosine and L-DOPA allows for diverse synthetic modifications to create a range of derivatives, including esters, amides, and imines. academie-sciences.fr
One established method for producing DOPA is through a modified Erlenmeyer synthesis involving an azalactone intermediate. ncat.edu Furthermore, chemo-enzymatic approaches provide a powerful route to specifically labeled precursors, which are invaluable for mechanistic studies. d-nb.info For instance, isotopomers of L-aromatic amino acids like L-DOPA can be synthesized by combining chemical methods with enzymatic reactions. d-nb.info These combined approaches have been reviewed, detailing the synthesis of precursors labeled with carbon and hydrogen isotopes. d-nb.info
The synthesis of dopaquinone analogues often involves the oxidation of modified dopamine (B1211576) or DOPA derivatives. A notable example is the synthesis of 4-(2-N-acetylaminoethyl)-1,2-benzoquinone, a dopaquinone analogue, from N-acetyl dopamine. nih.gov This analogue has been used in studies to evaluate the cytotoxicity of quinone intermediates in melanin (B1238610) biosynthesis. nih.gov Such synthetic analogues serve as crucial tools for investigating the biological and chemical roles of dopaquinone without the complication of its inherent instability.
Design and Laboratory Synthesis of Model Quinone-Lactone Systems
The creation of model systems combining quinone and lactone functionalities is essential for studying the properties of complex natural products and for developing novel chemical entities. These syntheses often mimic biological cyclization reactions or employ strategic multi-step sequences.
A biomimetic approach involves the intramolecular cyclization of quinones bearing a carboxylic acid side chain. mdpi.com For example, carboxyethyl-o-benzoquinone has been shown to undergo cyclization to form a six-membered lactone derivative, dihydroesculetin. mdpi.com This type of reaction, where a carboxylate group within the molecule adds to the o-quinone, serves as a fundamental model for the formation of certain lactone-containing natural products. mdpi.com
More complex model systems are often pursued in the context of total synthesis of antibiotics. An approach to a highly functionalized model compound of the antibiotic Lactonamycin, which contains a CDEF ring system, featured a highly stereoselective dihydroxylation of a quinone intermediate. acs.org This key step led directly to a spirocyclic lactone after acid-promoted deprotection and cyclization. acs.org Similarly, the synthesis of the quinone pyrano-γ-lactone antibiotic 9-deoxykalafungin was achieved in six steps, with a key step being the addition of 2-tert-butoxyfuran to 2-acetyl-1,4-naphthoquinone. iastate.edu Subsequent reduction, deprotection, and cyclization yielded the target lactone structure. iastate.edu
Functional quinone-lactone systems have also been designed for specific applications, such as drug delivery. A tripartite quinone-based drug delivery system was developed where the enzymatic reduction of a quinone "trigger" by NAD(P)H:quinone oxidoreductase-1 (NQO1) initiates a cascade that releases a lactone and an active aniline (B41778) mustard therapeutic agent. nih.gov
Below is a table summarizing key model quinone-lactone systems and their synthetic strategies.
Interactive Table: Model Quinone-Lactone Synthetic Systems| Target/Model System | Precursor(s) | Key Synthetic Step(s) | Significance |
|---|---|---|---|
| Dihydroesculetin | Carboxyethyl-o-benzoquinone | Intramolecular cyclization of the carboxylate onto the quinone ring. mdpi.com | Models the spontaneous formation of a six-membered lactone from a quinone precursor. mdpi.com |
| Lactonamycin Model | Highly functionalized naphthoquinone | Stereoselective dihydroxylation followed by acid-promoted deprotection/cyclization. acs.org | Provides a concise, diastereoselective route to the complex spirocyclic lactone core of the antibiotic. acs.org |
| 9-Deoxykalafungin | 2-acetyl-1,4-naphthoquinone, 2-tert-butoxyfuran | Addition of furan (B31954) to naphthoquinone, followed by reduction, deprotection, and cyclization. iastate.edu | Demonstrates a feasible synthetic approach to fused quinone pyrano-γ-lactone antibiotics. iastate.edu |
| Tripartite Prodrug | N-{4-[bis-(2-chloroethyl)-amino]-phenyl}-beta,beta,2,4,5-pentamethyl-3,6-dioxo-1,4-cyclohexadiene-1-propanamide | Multi-step chemical synthesis. | Creates a functional system where quinone reduction triggers the formation and release of a lactone and a cytotoxic agent. nih.gov |
Methodologies for Stabilization and Isolation of Highly Reactive Intermediates
The high reactivity of intermediates like dopaquinone and related quinone methides makes their isolation and characterization a significant chemical challenge. mdpi.comwikipedia.org These species are typically transient and prone to rapid reactions such as dimerization or polymerization. wikipedia.orgacs.org Consequently, specialized methodologies have been developed to stabilize and study these elusive compounds.
One powerful strategy is the stabilization of reactive intermediates through coordination to a transition metal. The first isolation of metal-stabilized o-quinone methides was achieved by their π-coordination to a (pentamethylcyclopentadienyl)iridium (Cp*Ir) moiety. thieme-connect.com This approach allowed for the full characterization of the o-quinone methide, including its X-ray molecular structure, by preventing its decomposition. thieme-connect.com
Chemical modification of the quinone structure itself is another effective method. The stability of o-quinone methides is highly dependent on their substitution pattern. mdpi.comacs.org Electron-donating substituents on the triene portion of the molecule can facilitate their formation and isolation, although this may decrease their reactivity. mdpi.com Conversely, attaching an electron-withdrawing group to a nucleophilic adduct of a quinone methide can stabilize the adduct, inhibiting the regeneration of the reactive quinone methide intermediate. acs.org
A third approach involves interrupting a reaction pathway before the reactive intermediate can decay. In studies of intramolecular photoreactions of quinones, researchers were able to isolate spirocyclopropyl intermediates, which were previously only suggested to exist. rsc.org This was achieved by using small molecules like trimethylamine (B31210) N-oxide to interrupt the photoreaction and de-excite the reactive species, allowing for their isolation in a neutral form under mild conditions. rsc.org
Interactive Table: Methods for Stabilizing Reactive Quinone Intermediates
| Methodology | Principle | Example | Outcome |
|---|---|---|---|
| Metal Coordination | π-coordination of the reactive intermediate to a transition metal complex prevents decomposition. | Stabilization of o-quinone methide by a (pentamethylcyclopentadienyl)iridium (Cp*Ir) fragment. thieme-connect.com | First successful isolation and structural characterization of an o-quinone methide. thieme-connect.com |
| Substituent Effects | Modifying the electronic properties of the quinone or its adducts to reduce reactivity. | Electron-donating groups on the quinone methide or electron-withdrawing groups on its adducts. acs.org | Enhanced stability of the intermediate or its adduct, allowing for observation and controlled reactivity. mdpi.comacs.org |
| Reaction Interruption | Using chemical agents to trap or de-excite an intermediate in a reaction sequence. | Use of trimethylamine N-oxide in the photoreaction of quinones. rsc.org | Isolation and confirmation of previously unobserved spirocyclopropyl intermediates. rsc.org |
Development of Chemical Probes and Trapping Agents for Reaction Pathway Elucidation
To understand the complex and rapid reaction pathways involving dopaquinone, chemists have designed and utilized a variety of chemical probes and trapping agents. These tools are engineered to react with transient intermediates, forming stable adducts that can be isolated and identified, thereby providing a snapshot of the reaction mechanism.
A sophisticated example is the development of a bio-orthogonally functionalized dopamine-mimetic probe, known as DAyne. nih.gov This probe contains an alkyne handle that does not interfere with its oxidation profile, which mirrors that of dopamine. nih.gov Once the probe is metabolized in cells to its quinone form and reacts with cellular nucleophiles, the alkyne handle can be linked to a fluorescent reporter molecule, enabling the visualization and proteome-wide mapping of proteins modified by dopaquinone species. nih.gov
Simpler molecules can also serve as effective trapping agents. Resorcinol has been identified as a trapping agent for dopamine quinone, forming non-pigmenting adducts and thereby reducing melanin yield. unina.it In a similar vein, reductive trapping experiments using agents like benzylamine (B48309) and sodium cyanoborohydride have been employed to elucidate the mechanisms of enzymes that utilize topa quinone, a related compound. tandfonline.com
For studying radical-mediated pathways, spin trapping is a powerful technique. The addition of thiols to o-quinones, which models the formation of cysteinyldopa (B216619) from dopaquinone, was investigated using electron paramagnetic resonance (EPR) spectroscopy. acs.org In these experiments, spin traps such as PBN (N-tert-butyl-α-phenylnitrone) and DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide) were used to "trap" short-lived thiyl radical intermediates, providing evidence for a free radical chain mechanism. acs.org
Interactive Table: Chemical Probes and Trapping Agents for Quinone Pathways
| Probe/Agent | Type | Mechanism of Action | Application |
|---|---|---|---|
| DAyne | Bio-orthogonal Chemical Probe | Mimics dopamine oxidation and contains an alkyne handle for click chemistry-based detection of adducts. nih.gov | Global mapping of cellular proteins modified by dopamine quinone metabolites in neuronal cells. nih.gov |
| Resorcinol | Chemical Trapping Agent | Reacts with dopamine quinone to form stable, non-pigmenting adducts. unina.it | Used to trap dopamine quinone and reduce melanin formation. unina.it |
| PBN / DEPMPO | Spin Traps | React with radical intermediates to form stable nitroxide radicals detectable by EPR spectroscopy. acs.org | Elucidating the free radical mechanism of thiol addition to o-quinones. acs.org |
| Benzylamine / NaBH₃CN | Reductive Trapping Agents | Used in tandem to reductively trap Schiff base intermediates formed during enzymatic reactions. tandfonline.com | Characterizing the mechanism of enzymes that utilize topa quinone as a cofactor. tandfonline.com |
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing Dopaquinone Lactone?
this compound is synthesized via enzymatic oxidation of L-DOPA by tyrosinase, followed by pH-dependent cyclization. Key steps include:
- Synthesis : Use L-DOPA as a substrate under controlled pH (4–6) to favor cyclization .
- Characterization : Employ to identify intermediates (e.g., dopaquinone, leukodopachrome) and UV-Vis spectrophotometry (e.g., at 490 nm for dopachrome detection) .
- Validation : Computational methods (e.g., DFT at the SMD-M06L/6-31+G(d,p)/LANL2DZ level) confirm reaction barriers and transition states .
Q. How does pH influence the stability and cyclization kinetics of this compound?
Cyclization is pH-sensitive due to the protonation state of the amino group. At lower pH (e.g., ~3–4), the amino group remains protonated (), reducing nucleophilic attack on the quinone ring and slowing cyclization. At higher pH (>6), deprotonation () accelerates cyclization (experimental ) . Stability studies should include buffered solutions across pH 2–8 to map degradation pathways.
Q. What spectroscopic techniques are optimal for quantifying this compound in biological matrices?
- UV-Vis : Monitor dopachrome formation at 490 nm during tyrosinase activity assays .
- Fluorescence quenching : Use nitrogen-doped graphene quantum dots (N-GQDs) to detect dopaquinone via dynamic quenching, validated with inhibitors like atrazine .
Advanced Research Questions
Q. How do gold nanoparticles (AuNPs) modulate the cyclization kinetics of this compound?
AuNPs increase the activation energy () of cyclization by 30–40 kJ/mol compared to metal-free conditions. This is attributed to steric hindrance and electronic interactions between Au clusters (e.g., ) and the quinone intermediate. DFT calculations show similar barriers for dopaquinone and dopamine quinone, but experimental rates diverge due to differences in values () .
Q. How can researchers resolve contradictions in reported inhibitory effects on this compound formation?
Contradictions (e.g., variable dopaquinone reduction by compounds C90, C98, and KA in B16F0 cells) arise from:
- Time-dependent effects : At 24 hours, all concentrations reduce dopaquinone (), but differences diminish at 48–72 hours due to metabolic adaptation .
- Dose-response variability : Use nonlinear regression (e.g., IC modeling) and pairwise comparisons (ANOVA with Tukey’s post-hoc test) to isolate compound-specific effects .
Q. What computational frameworks are suitable for modeling this compound’s reaction pathways?
- DFT/MD simulations : Calculate free-energy profiles for cyclization and AuNP interactions at the SMD-M06L/6-31+G(d,p)/LANL2DZ level .
- Network pharmacology : Map metabolic pathways (e.g., KEGG, IPA) to link tyrosinase activity with melanin biosynthesis nodes .
Methodological Recommendations
Designing a PICOT framework for this compound studies :
- Population : B16F0 melanoma cells or Agaricus biosporus tyrosinase .
- Intervention : Inhibitors (e.g., KA, atrazine) or AuNPs .
- Comparison : Dose-response curves (20–80 µg/mL) or pH conditions .
- Outcome : Dopaquinone concentration (µM) or cyclization rate () .
- Time : 24–72 hours for cellular assays; milliseconds for DFT transition states .
Best practices for reporting preclinical data on this compound :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
